4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic molecule composed of a benzene sulfonamide group linked to a tetrahydroquinoline and propane sulfonyl group with a chlorine atom substitution. The design of this compound suggests potential activities in pharmacology and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically begins with a sulfonylation reaction. Key starting materials include 6-chloro-1,2,3,4-tetrahydroquinoline and benzene sulfonyl chloride, followed by the introduction of a propane sulfonyl group. Standard conditions might involve the use of a strong base like sodium hydroxide in an organic solvent such as dimethylformamide (DMF), ensuring efficient reaction and yield.
Industrial Production Methods: Large-scale production involves optimized synthetic pathways with stringent control on temperature, solvent use, and purification steps to achieve the desired purity and yield. Continuous flow chemistry techniques might be utilized to increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can be oxidized to introduce additional functional groups or form new bonds.
Reduction: : It may undergo reduction reactions to remove certain functional groups.
Substitution: : Common for incorporating or exchanging various groups within the molecular structure.
Common Reagents and Conditions:
Oxidation: : Often performed using reagents like potassium permanganate or chromium trioxide under controlled conditions.
Reduction: : Catalytic hydrogenation with palladium on carbon or lithium aluminium hydride.
Substitution: : Utilizes halogenating agents such as chlorine or bromine, often in the presence of catalysts.
Major Products: The major products depend on the type of reaction but could include various substituted sulfonamides, quinolines, or derivative compounds featuring different functional groups.
Scientific Research Applications
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide finds application across multiple disciplines:
Chemistry: : Used as an intermediate in organic synthesis for complex molecules.
Biology: : Potentially employed in studies related to enzyme inhibition due to its sulfonamide group.
Medicine: : Investigated for its pharmacological properties, possibly in anti-inflammatory or anti-bacterial research.
Industry: : Utilized in the synthesis of specialty chemicals and materials due to its structural versatility.
Mechanism of Action
The compound's effects are largely dictated by its ability to interact with biological targets:
Molecular Targets: : It might target enzymes, particularly those with active sites compatible with sulfonamide groups.
Pathways Involved: : It could interfere with metabolic or signaling pathways, modifying biological activity through its chemical interactions.
Comparison with Similar Compounds
6-chloro-1,2,3,4-tetrahydroquinoline
Propane-1-sulfonyl chloride
Benzene-1-sulfonamide derivatives
Properties
IUPAC Name |
4-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-2-12-26(22,23)21-11-3-4-14-13-16(7-10-18(14)21)20-27(24,25)17-8-5-15(19)6-9-17/h5-10,13,20H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUCRMGVJDAIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.